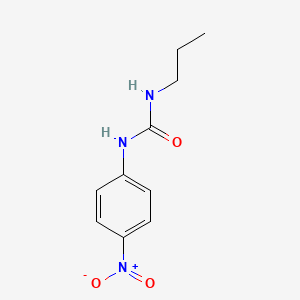

1-(4-Nitrophenyl)-3-propylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-7-11-10(14)12-8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBJCXVMSBEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073397 | |

| Record name | N-(4-Nitrophenyl)-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-86-1 | |

| Record name | Urea, N-(4-nitrophenyl)-N'-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Urea Derivatives Chemistry

Urea (B33335) and its derivatives are a cornerstone of organic and medicinal chemistry. researchgate.netchemicaljournal.innih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block in the synthesis of a wide array of chemical structures. nih.gov These compounds are not only integral to numerous industrial processes but are also found in many biologically active molecules. researchgate.netchemicaljournal.in

The significance of urea derivatives lies in their ability to form stable hydrogen bonds with various biological targets, such as proteins and enzymes. researchgate.netnih.gov This capacity for molecular recognition makes them valuable scaffolds in drug design and discovery. researchgate.netchemicaljournal.in Researchers have successfully incorporated the urea moiety into compounds with a broad spectrum of therapeutic applications. researchgate.netontosight.ai Furthermore, the dual nature of the urea group, possessing both hydrogen bond donor and acceptor sites, plays a crucial role in properties like aqueous solubility and permeability. researchgate.net Beyond medicinal chemistry, urea derivatives are also instrumental in the development of supramolecular structures, including gels and polymers, due to their predictable hydrogen bonding patterns. researchgate.net

Significance of Nitrophenyl Substitution Patterns in Chemical Reactivity and Structure

The presence of a nitrophenyl group, specifically a 4-nitrophenyl substituent in this case, profoundly influences the electronic properties and reactivity of the parent molecule. The nitro group (-NO2) is a strong electron-withdrawing group. ontosight.ai When attached to a phenyl ring, it significantly decreases the electron density of the aromatic system. ontosight.ai This electronic effect has several important consequences for the molecule's behavior.

Scope and Research Objectives for Advanced Investigation of the Compound

Established Synthetic Routes to Urea Derivatives Incorporating Nitrophenyl and Propyl Moieties

The classical approaches to synthesizing urea derivatives have been refined over decades, offering reliable and versatile methods for academic and industrial applications. These routes primarily revolve around the formation of the central urea carbonyl group through the reaction of amine precursors with suitable carbonyl sources.

Nucleophilic Addition Reactions of Amines with Isocyanates and Carbamoyl (B1232498) Chlorides

The most traditional and widely employed method for the synthesis of unsymmetrical ureas involves the nucleophilic addition of an amine to an isocyanate. nih.gov This reaction is typically efficient and proceeds under mild conditions. In the context of this compound, this would involve the reaction of 4-nitrophenyl isocyanate with propylamine (B44156), or conversely, propyl isocyanate with 4-nitroaniline (B120555). The high reactivity of the isocyanate group towards the nucleophilic amine ensures high yields of the desired urea derivative.

Alternatively, carbamoyl chlorides, which can be generated from the reaction of an amine with phosgene or its safer equivalents, serve as effective electrophiles for reaction with another amine. rsc.org While effective, the use of phosgene raises significant safety concerns due to its extreme toxicity, leading to the development of numerous phosgene substitutes. nih.gov

A summary of reagents for this synthetic approach is presented in the table below.

| Reagent Type | Specific Example | Role in Reaction |

| Isocyanate | 4-Nitrophenyl isocyanate | Electrophile |

| Amine | Propylamine | Nucleophile |

| Carbamoyl Chloride | Propylcarbamoyl chloride | Electrophile |

| Amine | 4-Nitroaniline | Nucleophile |

Rearrangement Reactions in Urea Synthesis (e.g., Hofmann, Lossen)

Rearrangement reactions provide an alternative pathway to isocyanate intermediates, which can then be trapped by amines to form ureas. The Hofmann, Curtius, and Lossen rearrangements are prominent examples of such transformations. nih.govthieme-connect.com

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org This isocyanate can be trapped in situ with an amine to yield a urea derivative. For instance, a suitable primary amide could be subjected to Hofmann rearrangement conditions (e.g., using bromine and a base, or a hypervalent iodine reagent like phenyliodine diacetate) in the presence of propylamine to generate this compound. thieme-connect.com The use of hypervalent iodine reagents is often preferred as they are milder and can proceed without added base. thieme-connect.com

The Lossen rearrangement converts a hydroxamic acid into an isocyanate upon treatment with a base or heat. nih.gov This isocyanate can then react with an amine to form the corresponding urea.

The Curtius rearrangement utilizes an acyl azide (B81097) as the precursor to the isocyanate intermediate. nih.gov This method is valued for its mild conditions and tolerance of various functional groups.

These rearrangement reactions are summarized in the following table:

| Rearrangement | Starting Material | Intermediate |

| Hofmann | Primary Amide | Isocyanate |

| Lossen | Hydroxamic Acid | Isocyanate |

| Curtius | Acyl Azide | Isocyanate |

Carbonylation Approaches Utilizing C1 Building Blocks (e.g., CO2)

In recent years, the use of carbon dioxide (CO2) as a C1 building block for synthesis has gained significant traction due to its abundance, low cost, and non-toxic nature. acs.orgacs.org Several methods have been developed to synthesize ureas using CO2. One common strategy involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then dehydrated to generate an isocyanate. acs.orgacs.org This in situ generated isocyanate can subsequently react with another amine to produce an unsymmetrical urea. acs.orgacs.org For the synthesis of this compound, this would entail the reaction of 4-nitroaniline with CO2, followed by dehydration and subsequent reaction with propylamine.

Transition-metal-catalyzed carbonylation reactions also offer a powerful tool for urea synthesis. sioc-journal.cnunipr.it These methods can involve the carbonylation of amines or other nitrogen-containing compounds in the presence of a suitable catalyst and a carbon monoxide (CO) source. sioc-journal.cn

Advanced Synthetic Strategies for Selective Derivatization

To overcome the limitations of classical methods, such as the use of hazardous reagents and the generation of byproducts, advanced synthetic strategies have been developed. These methods often focus on improving efficiency, selectivity, and sustainability.

Utilization of Activated Carbamate (B1207046) Intermediates

Activated carbamates, such as those derived from p-nitrophenol, serve as excellent carbamoylating agents for the synthesis of ureas. nih.govgoogle.com The reaction of an amine with an activated carbonate, like bis(4-nitrophenyl)carbonate, can form an activated carbamate intermediate. google.comgoogle.com This intermediate can then react with a second amine to produce the desired urea. This two-step approach is particularly useful for the synthesis of unsymmetrical ureas with high selectivity. The p-nitrophenoxy group is a good leaving group, facilitating the nucleophilic attack by the second amine. nih.gov

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single operation. rsc.orgdovepress.comresearchgate.netrsc.org Several MCRs have been developed for the synthesis of urea derivatives. rsc.orgdovepress.comresearchgate.net These reactions often involve the in situ generation of a reactive intermediate, such as an isocyanate or an activated carbamate, which then participates in subsequent bond-forming events with other components in the reaction mixture.

Green Chemistry Considerations in Synthetic Protocols

The synthesis of phenylurea derivatives, including this compound, has traditionally relied on methods that are effective but raise environmental and safety concerns, such as the use of toxic phosgene and its derivatives. mdpi.comrsc.org Consequently, significant research has focused on developing greener and more sustainable synthetic protocols. These efforts align with the principles of green chemistry, aiming to reduce hazardous substances, improve atom economy, and utilize environmentally benign solvents and catalysts.

A prominent green approach involves the use of water as a reaction solvent. rsc.orgtandfonline.com The synthesis of unsymmetrical aryl ureas from in situ generated isocyanate intermediates has been successfully carried out in water, often without the need for an organic co-solvent. rsc.orgtandfonline.comrsc.org This method is not only environmentally friendly but can also simplify product isolation, as many urea derivatives are insoluble in water and precipitate out, allowing for easy separation by filtration. rsc.orgtandfonline.com For instance, a method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has proven to be simple, mild, and scalable. rsc.org

Another key strategy is the avoidance of phosgene by using alternative carbonyl sources or isocyanate precursors. tandfonline.comorganic-chemistry.org 3-Substituted dioxazolones have been developed as effective isocyanate surrogates. tandfonline.comresearchgate.net These compounds decompose under mild heating in the presence of a non-toxic base like sodium acetate (B1210297) to generate isocyanate intermediates in situ, which then react with amines to form ureas in moderate to excellent yields. tandfonline.com This method avoids the handling of hazardous isocyanates directly and can be performed in greener solvents like methanol (B129727). tandfonline.com Other approaches include the use of carbon dioxide (CO2) as a C1 source, which is a non-toxic, abundant, and economical alternative to phosgene. organic-chemistry.orgacs.org

The development of catalyst-free and metal-free reaction conditions further contributes to the green synthesis of ureas. rsc.orgtandfonline.com For example, the reaction of amines with potassium isocyanate in water proceeds efficiently without a catalyst. rsc.orgrsc.org Additionally, the use of recyclable catalysts and solvents is a cornerstone of green synthetic protocols for phenylureas. tandfonline.comtandfonline.com

Table 1: Overview of Green Chemistry Approaches in Phenylurea Synthesis

| Green Strategy | Description | Example Reactants/Conditions | Advantages | Citations |

|---|---|---|---|---|

| Water as Solvent | Utilizing water as the reaction medium, replacing volatile organic compounds (VOCs). | Amine + Potassium Isocyanate in H₂O | Environmentally benign, simplified product isolation, potential for catalyst-free reaction. | rsc.orgtandfonline.comrsc.org |

| Phosgene-Free Reagents | Using safer alternatives to phosgene and isocyanates for the carbonyl group introduction. | 3-Substituted Dioxazolones, Carbon Dioxide (CO₂) | Avoids highly toxic reagents, milder reaction conditions. | tandfonline.comorganic-chemistry.orgacs.org |

| In Situ Isocyanate Generation | Forming the reactive isocyanate intermediate within the reaction mixture to avoid its direct handling. | Decomposition of 3-phenyl-1,4,2-dioxazol-5-one (B8146842) with a base. | Enhanced safety, reduced toxicity. | tandfonline.comresearchgate.net |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst. | Nucleophilic addition of amines to potassium isocyanate in water. | Reduced cost, simplified purification, less chemical waste. | rsc.orgrsc.org |

| Recyclable Components | Employing catalysts and solvents that can be recovered and reused in subsequent reactions. | Use of sodium acetate as a base and methanol as a solvent. | Increased sustainability, reduced waste and cost. | tandfonline.com |

Mechanistic Investigations of Formation and Transformation

Understanding the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing synthesis, controlling reactivity, and predicting potential byproducts. The core of its formation lies in the creation of the urea bond, a process that has been extensively studied.

Detailed Reaction Mechanisms of Urea Bond Formation

The most conventional and widely utilized method for synthesizing N,N'-disubstituted ureas, such as this compound, is the reaction between an isocyanate and a primary or secondary amine. mdpi.comacs.org In this case, the reaction would involve p-nitrophenyl isocyanate and n-propylamine.

The mechanism is a nucleophilic addition reaction. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group. This attack leads to the formation of a zwitterionic tetrahedral intermediate. Subsequently, a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the final stable urea product. This reaction is typically fast and highly exothermic.

Alternative mechanisms for urea synthesis have also been explored to circumvent the use of isocyanates. organic-chemistry.org One such pathway involves the reaction of amines with carbon dioxide to form carbamic acids, which are then dehydrated to generate isocyanates in situ. acs.org These isocyanates can then be trapped by another amine to yield unsymmetrical ureas. acs.org Another method is the transamidation of urea itself with amines, which can proceed via an isocyanic acid intermediate formed from the thermal decomposition of urea. nih.gov

Electrochemical methods for urea synthesis from the co-reduction of CO2 and nitrogenous reactants like nitrates are also being investigated. acs.org These complex multi-electron processes involve the formation of C-N bonds through various proposed intermediates on an electrocatalyst surface, such as the coupling of *CO and *NH species. acs.orgresearchgate.net

Table 2: Key Steps in the Primary Mechanism of this compound Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of p-nitrophenyl isocyanate. |

| 2. Intermediate Formation | A transient, unstable zwitterionic tetrahedral intermediate is formed. |

| 3. Proton Transfer | A proton is transferred from the positively charged nitrogen of the original amine to the negatively charged nitrogen of the original isocyanate. |

| 4. Product Formation | The stable this compound is formed with the characteristic urea linkage (-NH-CO-NH-). |

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on the aromatic ring of phenylureas significantly influence their chemical properties, reactivity, and intermolecular interactions through electronic and steric effects. In this compound, the nitro group (NO₂) at the para position of the phenyl ring plays a critical role.

The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This has several consequences:

Reactivity of the Isocyanate Precursor: The electron-withdrawing nitro group on the precursor, p-nitrophenyl isocyanate, increases the electrophilicity of the isocyanate's carbonyl carbon. This makes it more susceptible to nucleophilic attack by the amine, thereby increasing the rate of the urea formation reaction compared to an unsubstituted phenyl isocyanate.

Acidity of N-H Protons: The nitro group increases the acidity of the urea's N-H protons. researchgate.netresearchgate.net This enhanced acidity makes the urea N-H groups better hydrogen bond donors, leading to stronger and more directional intermolecular hydrogen bonds. researchgate.net This effect is crucial in the formation of predictable supramolecular structures, such as the urea tape motif often observed in the crystal structures of phenylureas. researchgate.netuea.ac.uk

Thermodynamic Stability: While the kinetics of formation are enhanced, the thermodynamic stability of the resulting urea can also be influenced. The strong electron-withdrawing nature of the nitro group can affect the resonance stabilization of the urea moiety itself. Studies on substituted diarylureas have shown that strong electron-withdrawing groups can influence the preferred crystal packing, sometimes disrupting the classic urea N-H···O hydrogen bonding in favor of interactions with the substituent itself (e.g., urea···nitro interactions). researchgate.net

In contrast, electron-donating groups on the phenyl ring would have the opposite effects: they would decrease the reactivity of the isocyanate precursor, decrease the acidity of the urea N-H protons, and potentially lead to different supramolecular assembly patterns. researchgate.net

Table 3: Effect of the 4-Nitro Substituent on the Properties of Phenylurea

| Property | Influence of the 4-Nitro Group (Electron-Withdrawing) | Comparison with an Electron-Donating Group (e.g., Methoxy) | Citations |

|---|---|---|---|

| Reaction Rate (Isocyanate + Amine) | Increases the rate by making the isocyanate carbon more electrophilic. | Decreases the reaction rate. | sci-hub.se |

| Acidity of Urea N-H Protons | Increases acidity, making them stronger hydrogen bond donors. | Decreases acidity. | researchgate.netresearchgate.net |

| Hydrogen Bonding | Promotes strong, directional N-H···O hydrogen bonds; may also participate in urea···nitro interactions. | Weaker hydrogen bonding capability compared to the nitro-substituted analogue. | researchgate.netuea.ac.uk |

| Crystal Packing | Can lead to non-urea tape structures due to competing interactions with the nitro group. | More likely to form classic urea tape structures. | researchgate.net |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of this compound, with each method providing unique information about its atomic composition and chemical environment.

High-resolution NMR spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) framework of the molecule. While specific spectra for this exact compound are not widely published, data from commercial suppliers and analysis of analogous structures allow for a detailed prediction of its spectral features. nih.govsigmaaldrich.com The chemical shifts are influenced by the electronic environment, particularly the electron-withdrawing nitro group and the urea moiety. libretexts.org

The ¹H NMR spectrum is expected to show distinct signals for the propyl and nitrophenyl groups. The propyl chain protons would appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the urea nitrogen. The aromatic protons on the 4-nitrophenyl ring typically present as a pair of doublets (an A₂B₂ system) due to the strong electronic influence of the nitro group. rsc.org Furthermore, two separate, often broad, signals are anticipated for the two N-H protons of the urea linkage, whose exact chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net

The ¹³C NMR spectrum would complement this by showing ten distinct carbon signals corresponding to the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Propyl CH₃ | ~0.9 (triplet) | ~11 |

| Propyl-CH₂- | ~1.5 (sextet) | ~23 |

| N-CH₂-Propyl | ~3.2 (triplet) | ~42 |

| Urea C=O | - | ~155 |

| Aromatic C-H (ortho to NO₂) | ~8.2 (doublet) | ~125 |

| Aromatic C-H (ortho to NH) | ~7.6 (doublet) | ~118 |

| Aromatic C-NH | - | ~145 |

| Aromatic C-NO₂ | - | ~142 |

| Urea N-H (propyl side) | Broad, variable | - |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles. libretexts.orgrsc.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comspectroscopyonline.com

The FTIR spectrum provides a distinct fingerprint for this compound. Key absorption bands confirm the presence of all major functional groups. The N-H stretching vibrations of the urea group are expected in the region of 3300-3400 cm⁻¹. rsc.org The carbonyl (C=O) stretching of the urea, known as the Amide I band, gives a strong absorption around 1640-1700 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristically found near 1500-1540 cm⁻¹ and 1320-1360 cm⁻¹, respectively. rsc.orgresearchgate.net The spectrum would also feature C-H stretching vibrations for the aliphatic propyl group and the aromatic ring. spectrabase.com

Raman spectroscopy offers complementary information. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it effective for analyzing the aromatic ring and the carbon backbone. researchgate.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Urea (-NH) | 3300 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2960 |

| C=O Stretch (Amide I) | Urea (-C=O) | 1640 - 1700 |

| N-O Stretch (Asymmetric) | Nitro (-NO₂) | 1500 - 1540 |

| N-O Stretch (Symmetric) | Nitro (-NO₂) | 1320 - 1360 |

Note: Wavenumbers are approximate and based on data from analogous structures. rsc.orgspectrabase.comresearchgate.net

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃N₃O₃), the calculated exact mass is 223.09569129 u, and the molecular weight is approximately 223.23 g/mol . echemi.comguidechem.com

Under electron ionization (EI-MS), the molecule would form a molecular ion (M⁺˙) at m/z ≈ 223. The presence of three nitrogen atoms adheres to the nitrogen rule, which predicts an odd nominal mass for a molecule containing an odd number of nitrogen atoms. libretexts.org The fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds of the urea linkage. Common fragmentation pathways would likely involve:

Cleavage to form a 4-nitrophenyl isocyanate radical cation.

Formation of a protonated 4-nitroaniline fragment.

Cleavage of the propyl group via alpha-cleavage relative to the nitrogen atom. libretexts.orgrsc.org

Solid-State Structural Analysis

While spectroscopic methods define the molecule's connectivity, X-ray diffraction provides definitive information about its three-dimensional structure and how molecules are arranged in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the precise atomic arrangement in a crystalline solid. pdx.edu While a published crystal structure for this compound itself was not found, detailed structural reports for the closely related analogues 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea and 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea provide significant insight into its expected solid-state conformation. nih.govnih.gov

These analogues crystallize in the monoclinic system with the space group P2₁/n. nih.govnih.gov This suggests a centrosymmetric packing arrangement. The molecules are observed to be nearly planar, with a very small dihedral angle between the two aromatic rings. nih.govnih.gov

Table 3: Crystallographic Data for Analogues of this compound

| Parameter | 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea nih.gov | 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 8.351(4) | 12.637(3) |

| b (Å) | 12.461(6) | 5.8672(12) |

| c (Å) | 11.912(6) | 17.584(4) |

| β (°) | 100.315(9) | 108.83(3) |

| Volume (ų) | 1219.5(11) | 1234.1(5) |

The supramolecular assembly of nitrophenyl urea derivatives in the solid state is dominated by a robust network of hydrogen bonds. researchgate.netst-andrews.ac.uk In the crystal structures of analogous compounds, the primary interaction is a cyclic, intermolecular hydrogen bond formation between the N-H groups of the urea moiety and the oxygen atoms of the nitro group from a neighboring molecule. nih.gov This specific N-H···O(nitro) interaction links the molecules into one-dimensional chains or ribbons. nih.gov

An In-depth Analysis of this compound: Molecular Structure, Conformational Landscape, and Supramolecular Features

The chemical compound this compound, a derivative of urea, presents a fascinating case study in molecular architecture and intermolecular interactions. Its structure, characterized by a nitrophenyl group and a propyl chain attached to a central urea moiety, gives rise to a complex interplay of forces that dictate its solid-state properties and conformational behavior. This article delves into a detailed examination of its molecular structure, with a focus on polymorphism, supramolecular chemistry through Hirshfeld surface analysis, and its conformational possibilities.

Molecular Structure, Conformational Analysis, and Supramolecular Chemistry

The arrangement of atoms and the non-covalent interactions in this compound are crucial in defining its chemical and physical characteristics. The presence of a rigid aromatic ring, a flexible alkyl chain, and the hydrogen-bond-donating and -accepting urea group allows for a rich variety of structural possibilities.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of molecular compounds. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. For urea derivatives, polymorphism is a common phenomenon, driven by the directional nature of hydrogen bonds and the potential for different packing arrangements of the molecules in the crystal lattice.

While specific polymorphic forms of this compound have not been extensively reported in the literature, the potential for their existence is high. The molecule's combination of a planar phenyl group and a flexible propyl chain could allow for various packing motifs. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a possibility, particularly when crystallized from different solvents. The investigation into the polymorphic and pseudopolymorphic behavior of this compound would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

| Polymorphic/Pseudopolymorphic Form | Crystal System (Hypothetical) | Key Differentiating Feature |

|---|---|---|

| Form I (Anhydrous) | Monoclinic | Dense packing with strong N-H···O=C hydrogen bonds. |

| Form II (Anhydrous) | Orthorhombic | Alternative hydrogen bonding network, potentially involving the nitro group. |

| Hydrate | Triclinic | Inclusion of water molecules bridging urea moieties. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify the key interactions that stabilize the crystal packing. For a molecule like this compound, these interactions would be dominated by hydrogen bonds involving the urea's N-H and C=O groups.

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of these interactions. These calculations typically break down the total interaction energy into electrostatic, dispersion, repulsion, and polarization components. For N-aryl ureas, the crystal packing is often governed by a combination of N-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. tandfonline.com The nitro group, being a strong electron-withdrawing group, would also be expected to participate in significant intermolecular interactions.

A hypothetical breakdown of intermolecular contacts for this compound based on studies of similar molecules is presented below. iucr.orgresearchgate.net

| Interaction Type | Percentage Contribution to Hirshfeld Surface (Illustrative) | Description |

|---|---|---|

| H···H | ~45% | Represents the outer surface of the molecules. |

| O···H/H···O | ~25% | Primarily due to N-H···O=C hydrogen bonds and contacts involving the nitro group. |

| C···H/H···C | ~15% | Van der Waals contacts involving the phenyl and propyl groups. |

| N···H/H···N | ~5% | Contacts involving the urea and nitro nitrogen atoms. |

| C···C | ~5% | Indicative of potential π-π stacking interactions. |

| Other | ~5% | Minor contributions from other contacts. |

The flexibility of the propyl group and the rotational freedom around the C-N bonds of the urea moiety give rise to a complex conformational landscape for this compound. Substituted ureas can exist as different rotational isomers (rotamers), which can be broadly classified based on the orientation of the substituents relative to the carbonyl group. ncl.ac.uk

For N-alkyl-N'-aryl ureas, four main conformations are typically considered: trans-trans, cis-trans, trans-cis, and cis-cis, referring to the orientation of the larger substituents on the nitrogen atoms relative to each other across the C-N bonds. ncl.ac.uk Computational studies on similar N-alkyl-N'-aryl ureas have shown that the trans-trans and cis-trans conformations are often the most stable, with the possibility of intramolecular hydrogen bonding further stabilizing certain arrangements. ncl.ac.uknih.gov

The rotation around the N-C(aryl) bond in phenylurea derivatives is also a key conformational feature. The lowest energy conformation for phenylurea itself is a trans isomer in a syn geometry. acs.org The presence of the nitro group in the para position of the phenyl ring in this compound is expected to influence the electronic properties of the ring but may not drastically alter the fundamental conformational preferences of the urea backbone.

| Rotational Isomer | Relative Energy (Hypothetical) | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| trans-trans | Lowest | Minimized steric hindrance, potential for strong intermolecular hydrogen bonding. |

| cis-trans | Low | Potential for intramolecular hydrogen bonding between N-H and the nitro group. |

| trans-cis | Higher | Increased steric repulsion between the propyl group and the carbonyl oxygen. |

| cis-cis | Highest | Significant steric clash between the phenyl and propyl groups. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.govscispace.com DFT calculations, in principle, offer an exact method for understanding the electronic structure based on the electron density distribution. scispace.com This approach is widely used to predict various molecular properties, including geometries, energies, and spectroscopic characteristics. nih.gov

Geometry Optimization and Electronic Structure Calculations

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation. stackexchange.com For 1-(4-nitrophenyl)-3-propylurea, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netresearchgate.net The optimized geometry provides a solid foundation for subsequent calculations of other molecular properties. nih.gov

The electronic structure of this compound, which dictates its chemical behavior, is also elucidated through DFT. These calculations provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals. scispace.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Urea) | 1.37 | N-C-N (Urea) | 115 |

| C=O (Urea) | 1.25 | C-N-H (Urea) | 121 |

| C-N (Nitro) | 1.48 | O-N-O (Nitro) | 124 |

| C-C (Aromatic) | 1.39 (avg) | C-C-C (Aromatic) | 120 (avg) |

Note: The values in this table are representative and would be specifically determined by the chosen DFT method and basis set.

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

DFT calculations are highly effective in predicting various spectroscopic properties of molecules like this compound. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to improve agreement with experimental data. nih.govmdpi.com These calculations help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov This allows for the analysis of electronic transitions between molecular orbitals, which are responsible for the absorption of UV and visible light. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the chemical shifts of ¹H and ¹³C atoms. nih.govnih.gov These theoretical predictions are valuable for interpreting and confirming experimental NMR spectra. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and urea (B33335) groups, indicating these as sites for electrophilic attack. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the urea's NH groups, marking them as sites for nucleophilic attack. researchgate.net

Analysis of the charge distribution, often through methods like Mulliken population analysis, provides the net atomic charges on each atom. This information further clarifies the electronic landscape of the molecule and complements the insights gained from the MEP.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netedu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netedu.krd A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netedu.krd For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and influencing its electronic properties. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, providing further quantitative measures of the molecule's reactivity. edu.krd

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.5 |

| Electronegativity | 4.5 |

| Chemical Hardness | 2.0 |

Note: These are example values and the actual calculated values will depend on the computational method.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. longdom.org

Interaction Dynamics with Solvent Molecules or Other Chemical Species

The interaction of this compound with its surrounding environment, such as solvent molecules, is critical in determining its solubility, stability, and reactivity. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of similar urea derivatives in solution has been a subject of computational investigation.

These studies typically involve placing a single molecule of the solute, in this case, this compound, in a simulation box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The interactions between the solute and solvent molecules are then calculated over time using a force field, which is a set of parameters that describe the potential energy of the system.

Key interaction types that would be analyzed include:

Hydrogen Bonding: The urea and nitro groups of this compound are capable of forming strong hydrogen bonds with protic solvents. The hydrogen atoms on the urea's nitrogen atoms can act as hydrogen bond donors, while the oxygen atoms of the urea and nitro groups can act as acceptors.

Electrostatic Interactions: The polar nature of the nitro and urea groups leads to significant electrostatic interactions with polar solvent molecules.

The analysis of the radial distribution function (RDF) from MD simulations can provide quantitative information about the solvation shell structure. For instance, the RDF between the hydrogen atoms of water and the oxygen atoms of the nitro group would reveal the average distance and coordination number of water molecules in the first solvation shell.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Positions for this compound in Water (Hypothetical Data)

| Interacting Atom Pair (Solute-Solvent) | First Peak Position (Å) | Interpretation |

| N-H (urea) --- O (water) | 1.8 - 2.0 | Strong hydrogen bonding |

| C=O (urea) --- H (water) | 1.9 - 2.1 | Hydrogen bonding to the carbonyl oxygen |

| O (nitro) --- H (water) | 2.0 - 2.2 | Solvation of the nitro group via hydrogen bonds |

| C (phenyl) --- O (water) | 3.5 - 4.0 | Weaker van der Waals interactions |

This table is illustrative and based on general principles of solvation for similar compounds. Actual values would require specific molecular dynamics simulations.

Advanced Computational Modeling Techniques

Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for calculating the electronic structure and properties of molecules. For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to obtain precise predictions of its geometry, energy, and electronic properties.

These calculations are computationally expensive but are crucial for benchmarking results from more approximate methods like Density Functional Theory (DFT). A typical ab initio study on this compound would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the vibrational (infrared and Raman) spectra of the molecule.

Calculation of Electronic Properties: Including the dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to an external electric field and its potential for non-linear optical applications.

The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is critical for the accuracy of ab initio calculations. For a molecule containing second-row elements and a nitro group, a basis set that includes polarization and diffuse functions, such as the 6-311++G(d,p) basis set, would be appropriate.

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to predict the properties and reactivity of molecules, often with significantly reduced computational cost compared to traditional quantum chemical methods. For this compound and its analogues, ML models could be developed for several purposes.

One major application is the prediction of physicochemical properties. By training a model on a large dataset of urea derivatives with known properties (e.g., solubility, melting point, or biological activity), it is possible to predict these properties for new, uncharacterized molecules like this compound. The input for these models is typically a molecular representation, such as a molecular fingerprint or a graph-based descriptor, which encodes the structural features of the molecule.

Another application is in the prediction of reaction outcomes and the discovery of new synthetic routes. ML models can be trained on databases of chemical reactions to predict the most likely products for a given set of reactants and conditions. This could aid in optimizing the synthesis of this compound or in designing novel derivatives with desired properties.

Table 2: Potential Machine Learning Applications for this compound

| Application Area | Input Data | Predicted Property/Outcome | Potential Impact |

| Property Prediction | Molecular structure (SMILES, InChI) | Solubility, Melting Point, LogP | Accelerated screening of derivatives |

| Reaction Prediction | Reactants, Reagents, Solvents | Major Product, Reaction Yield | Optimization of synthesis |

| NLO Property Screening | Molecular descriptors | First and second hyperpolarizabilities | Rapid identification of promising NLO candidates |

Non-Linear Optical (NLO) Properties Theoretical Prediction

The presence of an electron-donating group (the propylurea moiety) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the phenyl ring) suggests that this compound could exhibit significant non-linear optical (NLO) properties. Theoretical calculations are instrumental in predicting and understanding these properties at the molecular level.

The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the molecule's second- and third-order NLO response, respectively. These properties can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable functional, such as B3LYP or CAM-B3LYP, and an appropriate basis set.

The computational workflow for predicting the NLO properties of this compound would typically involve:

Geometry optimization to find the ground state structure.

Calculation of the static first and second hyperpolarizabilities.

Frequency-dependent calculations to predict the NLO response at specific laser frequencies, which is more relevant for experimental comparisons.

Studies on similar nitrophenylurea derivatives have shown that the charge transfer from the donor to the acceptor group upon electronic excitation is a key factor governing the magnitude of the NLO response. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into this charge transfer character.

Table 3: Theoretically Predicted NLO Properties of a Related Compound: 1-(2,4-dinitrophenyl)-3-(4-nitrophenyl)urea (Illustrative Data)

| Property | Calculated Value (a.u.) | Method |

| Dipole Moment (μ) | 5.8 | B3LYP/6-31G(d) |

| Mean Polarizability (α) | 250 | B3LYP/6-31G(d) |

| First Hyperpolarizability (β_tot) | 1.2 x 10-29 | B3LYP/6-31G(d) |

Data is for a related compound and serves to illustrate the types of properties calculated. Specific values for this compound would require dedicated calculations.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation of 1-(4-Nitrophenyl)-3-propylurea from reactants, byproducts, and impurities. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to high-purity isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound due to its high resolution and sensitivity. basicmedicalkey.comwjpmr.com The development of a robust HPLC method requires careful optimization of several chromatographic parameters, including the stationary phase, mobile phase composition, and detector settings. scispace.commedwinpublishers.com

A common approach for a compound like this compound is reverse-phase HPLC (RP-HPLC). scispace.com This involves a non-polar stationary phase, typically a C18 (octadecylsilane) column, and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid, such as formic acid or phosphoric acid, to ensure sharp, symmetrical peaks. sielc.comsielc.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the nitrophenyl chromophore exhibits maximum absorbance. basicmedicalkey.com

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. amazonaws.comresearchgate.net Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and includes the evaluation of several performance parameters. amazonaws.com

Key HPLC Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Example of Developed HPLC Method Parameters and Validation Results for this compound

| Parameter | Condition / Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector Wavelength | 270 nm |

| Column Temperature | 30 °C |

| Retention Time | ~ 4.5 min |

| Validation Results | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.2 µg/mL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound, like many urea (B33335) derivatives, has low volatility and is thermally labile, making it unsuitable for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies include silylation, which replaces active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the compound, allowing it to be analyzed by GC.

Once derivatized, the compound can be separated on a capillary column, such as a DB-5 or similar non-polar column. epa.gov Due to the presence of a nitro group and nitrogen atoms, highly sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) are ideal for achieving low detection limits. epa.gov The method is particularly useful for trace analysis in complex matrices after appropriate sample cleanup.

Table 2: Hypothetical GC Method for the Analysis of a Silylated Derivative of this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Conditions | |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions due to its simplicity, speed, and low cost. researchgate.netnih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product over time. youtube.comtanta.edu.eg

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. rsc.org Alongside the reaction mixture, spots of the starting materials and a reference standard of the pure product are also applied. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org

After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic rings of the reactants and product will appear as dark spots. nih.gov The progress of the reaction is determined by observing the disappearance of the reactant spots and the intensification of the product spot. The relative positions of the spots, defined by the retention factor (Rf value), help in identifying each component.

Table 3: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Hypothetical Rf Value* | Observation |

|---|---|---|

| 4-Nitrophenyl isocyanate (Reactant) | 0.75 | Spot diminishes over time |

| Propylamine (B44156) (Reactant) | 0.10 | Spot diminishes over time (may require staining for visualization) |

| This compound (Product) | 0.50 | Spot appears and intensifies over time |

*In a Hexane:Ethyl Acetate (2:1) solvent system on a silica gel plate.

When a high-purity sample of this compound is required in quantities larger than what analytical HPLC can provide (typically in the milligram to gram scale), preparative chromatography is employed. manufacturingchemist.comwarwick.ac.uk This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. sielc.comsielc.com

Preparative HPLC systems use wider diameter columns packed with larger stationary phase particles, and operate at higher mobile phase flow rates. warwick.ac.uk The goal is not just to separate the components but to isolate and collect the fraction containing the desired compound. lcms.cz An analytical method is often developed first and then scaled up by adjusting the column dimensions, flow rate, and injection volume.

The effluent from the column passes through a detector, and a fraction collector is programmed to collect the eluent during the time window when the peak corresponding to this compound emerges. The collected fractions are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the purified solid compound. This technique is essential for obtaining material pure enough for use as an analytical standard or for further research. nih.gov

Table 4: Comparison of Typical Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm |

| Stationary Phase Particle Size | 1.7 - 5 µm | 5 - 15 µm |

| Sample Load | Nanogram (ng) to microgram (µg) | Milligram (mg) to gram (g) |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100+ mL/min |

| Primary Goal | Quantification and Identification | Isolation and Purification |

| Sample Collection | Typically sent to waste | Collected in fractions |

Spectroscopic Quantification Methods

Spectroscopic methods provide a rapid and non-destructive means of quantifying this compound, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in a solution. nih.govsciencescholar.us The method relies on the presence of the nitrophenyl group, a strong chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. nih.gov

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed. This involves preparing a series of standard solutions of this compound at known concentrations and measuring the absorbance of each at its wavelength of maximum absorbance (λmax). researchgate.net

A plot of absorbance versus concentration yields a straight line, the equation of which can be used to calculate the concentration of an unknown sample from its measured absorbance. The method is simple and rapid, but its specificity can be limited if other components in the sample matrix also absorb at the analytical wavelength. nih.gov

Table 5: Representative Data for a UV-Visible Spectrophotometry Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (e.g., 270 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.455 |

| 8.0 | 0.608 |

| 10.0 | 0.760 |

| Linear Regression Results | |

| Equation | y = 0.0758x + 0.0004 |

| Correlation Coefficient (r²) | 0.9999 |

Quantitative NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that offers direct measurement of a substance's concentration in a solution without the need for identical reference standards for each analyte. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal, allowing for accurate quantification nih.govusp.org. For this compound, ¹H qNMR is particularly suitable.

The methodology relies on the careful selection of experimental parameters to ensure uniform excitation of all resonances and adequate relaxation delays between pulses. A relaxation delay of at least five times the longest spin-lattice relaxation time (T1) of the protons of interest is generally required for full signal recovery and accurate integration mdpi.com. For precise quantification, signals chosen for integration must be well-resolved, free from overlap with other signals, and should not arise from exchangeable protons, such as the amide (NH) protons in the urea moiety, which are susceptible to changes in sample conditions and can produce broad signals ox.ac.uk.

In the case of this compound, the non-exchangeable protons on the propyl chain or the aromatic ring are ideal for quantification. A certified internal standard with known purity is added to the sample at a precise concentration. The purity or concentration of the analyte is then calculated using the ratio of the integrated signal areas of the analyte and the internal standard, corrected for their respective molar masses and the number of protons generating each signal usp.orgresearchgate.net.

Table 1: Potential ¹H Signals for qNMR Analysis of this compound

| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Suitability for qNMR | Rationale |

|---|---|---|---|---|---|

| Propyl Chain | -CH₃ | ~0.9 | Triplet | High | Typically well-resolved signal, represents 3 protons. |

| Propyl Chain | -CH₂- | ~1.5 | Sextet | Medium | Multiplet structure may complicate integration if not well-resolved. |

| Propyl Chain | -N-CH₂- | ~3.2 | Triplet | High | Signal is in a relatively clear region of the spectrum. |

| Aromatic Ring | Ar-H | ~7.5 - 8.2 | Multiplets (AA'BB') | High | Distinct signals representing 4 protons, though complex multiplicity. |

Table 2: Common Internal Standards for ¹H qNMR

| Internal Standard | Molecular Weight ( g/mol ) | Chemical Shift (ppm) | Common Solvents |

|---|---|---|---|

| Maleic acid | 116.07 | ~6.3 (s) | D₂O, DMSO-d₆ |

| Dimethyl sulfone | 94.13 | ~3.0 (s) | CDCl₃, DMSO-d₆, Acetone-d₆, D₂O |

| 1,3,5-Trimethoxybenzene | 168.19 | ~6.1 (s), ~3.7 (s) | CDCl₃, DMSO-d₆, Acetone-d₆ |

Note: Chemical shifts are approximate and can vary with solvent and sample conditions.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and trace-level components.

LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the premier technique for trace-level quantification and unambiguous structural confirmation amazonaws.com. For a compound like this compound, a reversed-phase LC method would typically be employed for separation.

The analysis of nitroaromatic compounds by LC-MS can be challenging due to their neutral nature, which can result in poor ionization efficiency with electrospray ionization (ESI) rsc.org. To enhance sensitivity, chemical derivatization may be employed, often involving the chemical reduction of the nitro group to a more easily ionizable amine group rsc.org. Alternatively, method parameters are optimized to favor the formation of protonated molecules [M+H]⁺ or adducts (e.g., [M+NH₄]⁺) in the ESI source.

In tandem mass spectrometry, the selected precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 224.1) is isolated and fragmented to produce characteristic product ions. The specific transitions from the precursor ion to these product ions are monitored in what is known as Multiple Reaction Monitoring (MRM). This process drastically reduces chemical noise and enhances selectivity, allowing for quantification at very low concentrations mdpi.com. The presence of multiple, specific MRM transitions provides a high degree of confidence in the compound's identity nih.gov.

Table 3: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |

| Injection Volume | 1 - 10 µL | Standard volume for trace analysis. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Phenylurea and nitroaromatic compounds are often analyzed in positive mode. |

| Precursor Ion ([M+H]⁺) | m/z 224.1 | Corresponds to the protonated molecule (C₁₀H₁₃N₃O₃, MW=223.23). |

| MRM Transition 1 (Quantifier) | m/z 224.1 → m/z 166.1 | Plausible fragmentation corresponding to loss of propyl isocyanate (C₄H₇NO). |

| MRM Transition 2 (Qualifier) | m/z 224.1 → m/z 138.1 | Plausible fragmentation corresponding to the 4-nitroaniline (B120555) moiety. |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While spectral data for this compound exists in GC-MS databases, indicating its amenability to this technique, the analysis of phenylurea compounds by GC can be complicated by their thermal instability nih.govresearchgate.net.

During injection into a hot GC inlet, phenylureas can degrade, typically breaking down into their corresponding isocyanate and amine precursors researchgate.net. This thermal degradation can be inconsistent, posing a challenge for reproducible quantification. However, analytical strategies can be developed to either minimize this breakdown by using lower inlet temperatures and optimized injection parameters, or to promote a complete and reproducible conversion to the isocyanate derivative, which is then quantified researchgate.net.

For the analysis of this compound, a standard non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would be used. The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the molecule in a predictable and reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint for identification.

Table 4: Potential GC-MS Parameters and Expected Mass Fragments

| Parameter | Setting |

|---|---|

| Gas Chromatography | |

| Inlet Temperature | 200 - 250 °C (Optimization required to manage thermal degradation) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Oven Program | e.g., 100 °C hold 1 min, ramp 15 °C/min to 280 °C, hold 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 400 |

| Expected Fragments | m/z |

| Molecular Ion [M]⁺ | 223 |

| [4-nitroaniline]⁺ | 138 |

| [C₃H₇NCO]⁺ (propyl isocyanate) | 85 |

Chemical Applications and Functional Material Development Non Clinical Focus

Role as Chemical Building Blocks and Synthetic Intermediates

The reactivity of its distinct functional groups allows 1-(4-Nitrophenyl)-3-propylurea to serve as a valuable building block in organic chemistry.

As an intermediate, this compound offers several pathways for the synthesis of more complex molecules. The urea (B33335) moiety itself is a critical functional group in many organic compounds. Unsymmetrically substituted ureas are important precursors due to their wide range of chemical and biological applications, often serving as linkers in complex syntheses or for the protection of amino groups dergipark.org.tr.

The true synthetic versatility of this compound lies in the reactivity of the nitrophenyl group. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH2). This transformation converts the molecule into 1-(4-aminophenyl)-3-propylurea, a bifunctional compound with both urea and aniline (B41778) functionalities. This derivative can then be used in a variety of subsequent reactions, such as:

Diazotization: The newly formed primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) onto the aromatic ring.

Amide and Schiff Base Formation: The amino group can react with carboxylic acids or aldehydes/ketones to form amides and Schiff bases, respectively, enabling the construction of larger, more complex molecular architectures.

The general synthetic utility of urea derivatives is well-established, with various methods developed for their synthesis, often involving isocyanates or milder reagents like bis(o-nitrophenyl) carbonate to avoid hazardous starting materials mdpi.com. The strategic placement of the nitro group in this compound makes it a tailored precursor for molecules where a reactive site on the phenyl ring is desired post-synthesis.

In the field of coordination chemistry, ligands are crucial for the synthesis of metal complexes with specific geometries and properties. This compound possesses several potential coordination sites, making it an interesting candidate for ligand design. The carbonyl oxygen of the urea group and the oxygen atoms of the nitro group have lone pairs of electrons and can act as Lewis bases, binding to metal centers.

While direct studies on this compound as a ligand are not extensively documented, the inclusion of the nitrophenyl moiety in other ligands is known. For instance, novel divalent metal chelates have been prepared using ligands such as [1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol], where the ligand coordinates to the metal center in a bidentate fashion researchgate.net. Similarly, 1-aryl-3-hydroxy-2-methyl-4-pyridinone ligands with a p-nitrophenyl substituent have been used to form stable complexes with aluminum(III), gallium(III), and indium(III) ubc.ca. These examples demonstrate that the nitrophenyl group is a viable component in ligand structures, influencing the electronic properties and stability of the resulting metal complexes. The urea functionality adds another layer of potential complexity, allowing for bridging between metal centers or intramolecular hydrogen bonding that can stabilize the complex.

| Potential Coordination Sites on this compound | Type of Interaction |

| Carbonyl Oxygen (C=O) | Lewis base, coordination to metal ions |

| Nitro Group Oxygens (-NO2) | Lewis base, coordination to metal ions |

| Urea Nitrogens (N-H) | Potential for deprotonation and coordination |

Exploration in Materials Science

The self-assembly properties and electronic characteristics of this compound make it a promising molecule for the development of advanced functional materials.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Urea derivatives are particularly valuable in this field due to the strong and directional nature of the hydrogen bonds they can form. The urea group contains two N-H donor sites and one C=O acceptor site, which reliably form robust hydrogen-bonded networks.

| Intermolecular Interactions in Nitrophenyl Urea Crystals | Role in Supramolecular Assembly |

| N-H···O=C (Urea-Urea) | Primary interaction, forms strong tapes and networks researchgate.net |

| C-H···O (Aromatic/Aliphatic C-H) | Secondary interaction, directs crystal packing |

| π-π Stacking (Phenyl Rings) | Can influence packing and electronic properties |

| C-H···N | Auxiliary interaction supporting the main network |

Optoelectronic materials are capable of interacting with light and electrical energy, forming the basis of devices like LEDs and optical switches ossila.com. A key area within this field is non-linear optics (NLO), where materials can alter the properties of light passing through them, for example, by changing its frequency.

Organic molecules with NLO properties often feature a donor-π-acceptor (D-π-A) motif. This consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This compound fits this molecular design perfectly:

Acceptor (A): The nitro group (-NO2) is a powerful electron-withdrawing group.

π-Bridge: The phenyl ring provides the conjugated system for electron delocalization.

Donor (D): The urea group, specifically the nitrogen attached to the propyl group, acts as an electron-donating group.

This intramolecular charge-transfer character is a prerequisite for significant second-order NLO activity. Research on similar compounds, such as 1,3-bis(m-nitrophenyl)urea (MNPU) and urea p-nitrophenol, has demonstrated that nitrophenyl urea derivatives can exhibit NLO properties researchgate.netrsc.org. The specific crystal packing is crucial; for second-order NLO effects like second-harmonic generation, the material must crystallize in a non-centrosymmetric space group rsc.org. The ability of urea groups to direct crystal packing through hydrogen bonding provides a strategic tool for achieving the required molecular alignment.

The functional groups present in this compound suggest its potential for application in polymer science. The two reactive N-H protons in the urea moiety mean it could potentially act as a chain extender or a monomer in the synthesis of polyureas or poly(urea-urethane)s when reacted with diisocyanates. The incorporation of the polar nitrophenyl group into a polymer backbone could enhance properties such as:

Thermal Stability: Aromatic and polar groups can increase the glass transition temperature and decomposition temperature of the polymer.

Adhesion: The polar nature of both the urea and nitro groups could improve the adhesive properties of the polymer, making it suitable for functional coatings and adhesives.

Chemical Resistance: The rigid aromatic structure can impart better resistance to solvents and chemical attack.

As an additive in functional coatings, this compound could serve multiple purposes. Its polarity might improve pigment dispersion and substrate wetting. Furthermore, its D-π-A structure could be exploited to create coatings with specific optical properties. While direct applications in this area are still exploratory, the molecular structure provides a strong basis for its potential use in creating specialized polymers and high-performance coatings.

Advanced Chemical Sensing Platforms

The development of advanced chemical sensing platforms is a significant area of research within functional material science. In this context, molecules capable of selective recognition and signaling of specific chemical species are of paramount importance. This compound has been investigated as a potential component in such platforms, primarily leveraging the electronic and hydrogen-bonding properties conferred by its distinct functional groups: the urea moiety and the 4-nitrophenyl group.

The urea functional group contains two N-H protons that are effective hydrogen-bond donors. This allows the molecule to form stable complexes with various anions. The 4-nitrophenyl group, with its electron-withdrawing nitro (-NO2) substituent, enhances the acidity of the urea N-H protons, making them more effective hydrogen-bond donors. Furthermore, this aromatic group can act as a chromophore, providing a means for spectroscopic detection of binding events.

Design and Mechanism of Chemosensors for Specific Analytes

The design of chemosensors based on this compound for specific analytes, particularly anions, revolves around the principles of molecular recognition and signal transduction. The urea group serves as the primary recognition site, capable of binding anions through hydrogen bonding. The 4-nitrophenyl moiety acts as the signaling unit.

The fundamental mechanism of sensing involves the interaction between the urea N-H groups and an anionic guest. This interaction is typically a hydrogen-bonding event, where the anion is bound within a cleft created by the urea protons. This binding perturbs the electronic environment of the 4-nitrophenyl group, leading to a change in the molecule's spectroscopic properties, most notably its UV-Visible absorption spectrum. This change allows for the qualitative and quantitative detection of the target anion.

Research on analogous nitrophenyl urea-based receptors has shown that the binding strength and selectivity for different anions can be tuned by modifying the substituents on the urea nitrogen atoms. While specific detailed research findings for this compound are not extensively documented in publicly available literature, the established principles for this class of compounds provide a strong basis for its potential applications in anion sensing.

The general mechanism for anion recognition by a nitrophenyl urea-based sensor can be summarized as follows:

Host-Guest Interaction: The urea N-H groups of this compound form hydrogen bonds with the target anion. The stability of the resulting complex is dependent on factors such as the basicity, size, and geometry of the anion.

Electronic Perturbation: The formation of the hydrogen-bonded complex increases the electron density around the urea moiety. This change is electronically communicated to the attached 4-nitrophenyl ring.

Signal Transduction: The alteration in the electronic distribution of the 4-nitrophenyl group affects its chromophoric properties. This often results in a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum, or a change in the molar absorptivity. These changes can be monitored to quantify the concentration of the analyte.